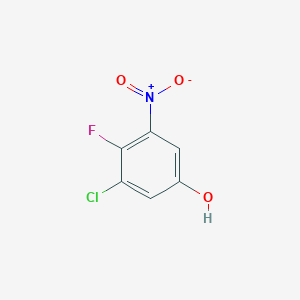

3-Chloro-4-fluoro-5-nitrophenol

Description

Significance in Contemporary Chemical Research

3-Chloro-4-fluoro-5-nitrophenol, a halogenated nitrophenol derivative, holds considerable significance in contemporary chemical research primarily as a versatile building block in organic synthesis. Its unique molecular structure, featuring chlorine, fluorine, and nitro groups on a phenol (B47542) ring, provides multiple reactive sites, making it a valuable intermediate for creating more complex molecules. The presence of these functional groups influences the compound's electronic properties and reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions.

The scientific community utilizes compounds like this compound as precursors for the synthesis of a wide array of products, including pharmaceuticals and agrochemicals. For instance, related chloronitrophenol isomers are instrumental in the production of dyes, fungicides, and various medicines. The strategic placement of the halogen and nitro substituents on the aromatic ring allows for targeted chemical modifications, enabling the development of novel materials with specific properties.

Scope of Academic Investigation and Research Trajectories

Academic investigation into this compound and its analogs primarily focuses on their synthetic utility and potential applications in medicinal chemistry and materials science. Researchers are actively exploring its role as a key intermediate in the synthesis of targeted therapeutic agents. For example, the 3-chloro-4-fluorophenyl motif has been identified as a crucial component in the development of inhibitors for enzymes like tyrosinase. nih.gov

A significant research trajectory involves the synthesis of various derivatives through reactions such as etherification of the phenolic hydroxyl group. These modifications aim to generate diverse molecules with specific biological activities. Furthermore, the compound serves as a foundational scaffold for creating inhibitors of protein kinases like Bruton's Tyrosine Kinase (BTK), which are targets in cancer and autoimmune disease therapies. The ongoing research continues to uncover new synthetic pathways and applications, highlighting the compound's importance in the advancement of chemical and biomedical sciences.

Below is an interactive data table summarizing the key properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1799412-26-2 |

| Molecular Formula | C6H3ClFNO3 |

| Purity | 97% |

| Physical Form | Solid |

| Storage Temperature | 2-8 °C |

Data sourced from Sigma-Aldrich. sigmaaldrich.com

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-fluoro-5-nitrophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFNO3/c7-4-1-3(10)2-5(6(4)8)9(11)12/h1-2,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEMSQRYDECBNOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])F)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 3 Chloro 4 Fluoro 5 Nitrophenol

Established Synthetic Routes for Halogenated Nitrophenols

The traditional synthesis of halogenated nitrophenols like 3-chloro-4-fluoro-5-nitrophenol often relies on a series of well-established reactions. These methods, while foundational, present challenges in terms of regioselectivity and reaction control.

Nitration Strategies for Phenolic Precursors

The introduction of a nitro group onto a phenolic ring is a critical step in the synthesis of nitrophenols. researchgate.netcolab.ws This is typically achieved through electrophilic aromatic substitution, where the choice of nitrating agent and reaction conditions significantly influences the outcome. dergipark.org.trnih.gov

A common method for the nitration of phenolic compounds involves the use of a mixture of concentrated nitric acid and sulfuric acid. nih.gov This combination generates the highly electrophilic nitronium ion (NO2+), which then attacks the electron-rich aromatic ring. nih.gov For sensitive substrates like phenols, which are prone to oxidation and over-nitration, milder conditions are often employed. researchgate.net This can include using dilute nitric acid or alternative nitrating agents to achieve mononitration. nih.govpaspk.org Some methods utilize reagents like sodium nitrate (B79036) in the presence of an acid source, such as magnesium bisulfate or wet silica (B1680970) gel, to generate nitric acid in situ under heterogeneous and mild conditions. nih.gov Another approach involves the use of metal nitrates, such as copper(II) nitrate trihydrate, which can act as efficient and regioselective nitrating reagents for phenolic compounds under mild conditions. researchgate.net

A documented procedure for a related compound, 3-chloro-4-fluoro-5-nitrobenzoic acid, involves dissolving the precursor, 3-chloro-4-fluorobenzoic acid, in sulfuric acid and then slowly adding nitric acid. chemicalbook.com The reaction is initially stirred at room temperature and then heated to 100°C to drive the reaction to completion, yielding the desired product in good yield. chemicalbook.com Similarly, the synthesis of 2-chloro-4-fluoro-5-nitrophenol (B1583476) has been achieved by nitrating 2-chloro-4-fluorophenol. guidechem.com One method involves the use of concentrated sulfuric acid and fuming nitric acid at controlled temperatures. guidechem.com

Table 1: Nitration of Phenolic Precursors

| Precursor | Nitrating Agent | Conditions | Product | Yield | Reference |

| 3-Chloro-4-fluorobenzoic acid | Nitric acid/Sulfuric acid | Room temperature, then 100°C for 2h | 3-Chloro-4-fluoro-5-nitrobenzoic acid | 78% | chemicalbook.com |

| 2-Chloro-4-fluorophenol | Fuming nitric acid/Sulfuric acid | 40°C - 60°C, then 75°C - 80°C for 3h | 2-Chloro-4-fluoro-5-nitrophenol | Not specified | guidechem.com |

| Phenol (B47542) | Sodium nitrate/Magnesium bisulfate/Wet SiO2 | Dichloromethane, room temperature | Mononitrophenols | Moderate to high | nih.gov |

| Phenol | Copper(II) nitrate trihydrate | Acetonitrile (B52724), reflux | o-Nitrophenol (major) | 85% | researchgate.net |

The directing effects of the substituents already present on the benzene (B151609) ring heavily influence the position of the incoming nitro group. The hydroxyl group of a phenol is a strong activating group and an ortho-, para-director. dergipark.org.tr However, the presence of other substituents, such as halogens, can complicate the regiochemical outcome. dergipark.org.trnih.gov The interplay of electronic and steric effects governs the distribution of isomers. dergipark.org.tr

For instance, in the nitration of phenols, a mixture of ortho- and para-nitrophenols is often obtained. researchgate.netdergipark.org.tr Achieving high regioselectivity for a specific isomer can be challenging and often requires careful optimization of reaction conditions or the use of specific catalysts. researchgate.netdergipark.org.tr The steric hindrance from bulky substituents can favor the formation of the para-isomer. dergipark.org.tr Theoretical studies using density functional theory have been employed to understand the potential energy surfaces and reaction intermediates in the nitration of substituted phenols like chlorobenzene (B131634) and phenol, providing insights into the factors controlling regioselectivity. nih.gov

Halogenation Approaches for Nitrated Phenols

Introducing a halogen atom onto a nitrated phenol is another key synthetic strategy. The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of both the nitro and hydroxyl groups. The nitro group is a meta-director, while the hydroxyl group is an ortho-, para-director. acs.org The conditions for halogenation must be carefully chosen to achieve the desired substitution pattern and avoid unwanted side reactions.

Methods for the regioselective halogenation of arenes often utilize N-halosuccinimides in fluorinated alcohols, which can provide good yields and high regioselectivity under mild conditions. nih.gov For nitrosoarenes, which are related to nitro compounds, direct bromination and chlorination can be achieved with copper(II) halides, leading to para-substituted products with high regioselectivity. acs.org

Multi-Step Conversions from Substituted Benzene Derivatives

The synthesis of this compound can also be approached through a multi-step sequence starting from more readily available substituted benzene derivatives. libretexts.orgyoutube.comlumenlearning.com This strategy allows for the sequential introduction of the required functional groups in a controlled manner, which can be crucial for achieving the desired substitution pattern. libretexts.orglumenlearning.com

For example, a synthetic route could begin with a benzene derivative that is first nitrated. libretexts.orgyoutube.com The nitro group, being a meta-director, can then guide the subsequent introduction of a halogen at the meta position. libretexts.orgyoutube.com Further functional group manipulations, such as the conversion of one substituent to another, can then be carried out to arrive at the final product. libretexts.orgyoutube.com A patent describes the preparation of 3-chloro-4-fluoro-5-nitrobenzotrifluoride (B18084) from 3,4-dichloro-5-nitrobenzotrifluoride (B1304684) by reaction with anhydrous potassium fluoride. google.com Another patent outlines the synthesis of 4-chloro-2-fluoro-5-nitroacetophenone starting from m-fluoroaniline through a sequence of acetylation, Friedel-Crafts acylation, hydrolysis, Sandmeyer reaction, and finally nitration. google.com

Advanced Synthetic Approaches and Reaction Condition Optimization

Modern synthetic chemistry focuses on developing more efficient, selective, and environmentally friendly methods. For the synthesis of complex molecules like this compound, this involves exploring novel catalysts, reaction media, and optimizing reaction conditions.

One advanced approach involves the hydrolysis of a precursor like 2-chloro-4-fluoro-5-nitrophenyl ethyl carbonate. chemicalbook.com This method, conducted in a mixture of methanol (B129727) and water with sodium bicarbonate as a mild base, proceeds at room temperature and provides a high yield of the desired product. chemicalbook.com This highlights the use of protecting groups, in this case, the ethyl carbonate, to facilitate the synthesis and subsequent deprotection to yield the final phenol.

Optimization of reaction conditions is crucial for maximizing yield and purity. For instance, in the nitration of 3-chloro-4-fluorobenzoic acid, an industrial method involves the direct nitration of chloro-fluoro acetophenone (B1666503) derivatives in a sulfuric acid/fuming nitric acid medium at elevated temperatures, which achieves higher yields and purity compared to conventional mixed acid conditions. The recycling of the acidic filtrate in such processes also improves the sustainability of the synthesis.

Table 2: Advanced Synthesis and Optimization

| Starting Material | Reagents and Conditions | Product | Yield | Key Feature | Reference |

| 2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate | Sodium bicarbonate, Methanol/Water, Room temperature, 16h | 4-Chloro-5-fluoro-2-nitrophenol | 98% | Mild hydrolysis of a precursor | chemicalbook.com |

| Chloro-fluoro acetophenone derivatives | Sulfuric acid/Fuming nitric acid, Elevated temperature | 3-Chloro-4-fluoro-5-nitrobenzoic acid | up to 92% | High yield and purity industrial method |

Continuous Flow Synthesis Techniques for Improved Efficiency and Yield

Continuous flow chemistry has emerged as a powerful tool for enhancing the safety, efficiency, and scalability of many chemical processes, especially for highly exothermic reactions like nitration. rsc.orgnih.gov The use of microreactors or tubular reactors allows for precise control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields and selectivity while minimizing the risks associated with batch processing. rsc.orgresearchgate.net

However, a review of current literature reveals no specific application of continuous flow techniques for the synthesis of this compound. While studies on the continuous flow nitration of other aromatic compounds, including some phenols and halogenated benzenes, exist rsc.orgresearchgate.net, direct data that could be used to establish a reliable and optimized continuous process for this trisubstituted phenol is not available. The development of such a process would require dedicated research to determine optimal reactor design, flow rates, and reaction conditions.

Catalyst Selection and Reaction Engineering for Enhanced Selectivity

The regioselectivity of nitration is a critical aspect of synthesizing specifically substituted aromatic compounds. The directing effects of the existing substituents on the aromatic ring play a crucial role. In the case of a potential precursor like 3-chloro-4-fluorophenol, the hydroxyl group is strongly activating and ortho-, para-directing, while the chlorine and fluorine atoms are deactivating but also ortho-, para-directing. This creates a complex regiochemical challenge in selectively introducing a nitro group at the 5-position.

The use of specific catalysts can significantly influence the outcome of nitration reactions. Solid acid catalysts, such as zeolites and supported metal oxides, have been explored for the nitration of various phenols to improve selectivity and ease of catalyst recovery. taylorandfrancis.com For instance, research has shown that certain metal nitrates, like copper(II) nitrate, can be effective nitrating agents, sometimes offering improved regioselectivity under milder conditions. researchgate.net The use of bismuth subnitrate in the presence of thionyl chloride has also been reported for the selective mononitration of phenols. nih.gov

Despite these general advancements, there is no published research detailing the selection of specific catalysts or reaction engineering strategies to achieve high selectivity for this compound. Achieving the desired isomer would likely require careful optimization of the nitrating agent, catalyst, solvent, and reaction temperature to navigate the complex interplay of electronic and steric effects of the three different substituents.

Sustainable Synthesis Methodologies and Waste Reduction

Modern chemical synthesis places a strong emphasis on sustainability, aiming to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. researchgate.net Traditional nitration processes often utilize a mixture of concentrated nitric and sulfuric acids, which generates significant amounts of acidic waste, posing environmental challenges and requiring costly treatment procedures. nih.gov

Sustainable approaches to nitration include the use of alternative nitrating agents, solvent-free reaction conditions, and the development of recyclable catalysts. paspk.org For example, green chemistry approaches have explored the use of metal nitrates or nitric acid on solid supports like silica gel to reduce the reliance on strong acid mixtures. taylorandfrancis.com The reduction of nitrophenols, a common step in the synthesis of further intermediates, is also being addressed through green methods, such as the use of metal nanoparticles fabricated through environmentally benign processes. google.com

However, the application of these sustainable methodologies specifically to the synthesis of this compound has not been reported. The development of a green synthesis route would necessitate research into alternative, less hazardous nitrating systems and the design of a process that minimizes waste generation and allows for the recycling of solvents and catalysts.

Chemical Transformations and Mechanistic Studies of 3 Chloro 4 Fluoro 5 Nitrophenol

Oxidative Reactions and Product Characterization

The oxidation of nitrophenolic compounds can lead to the formation of various products, including quinones. This transformation is a key step in both synthetic chemistry and biodegradation pathways.

The oxidation of phenolic compounds is a well-established method for the synthesis of quinones. In the case of substituted phenols like 3-chloro-4-fluoro-5-nitrophenol, the reaction is expected to proceed through the oxidation of the hydroxyl group. Strong oxidizing agents are typically employed for this purpose. For instance, the oxidation of the related compound 3-chloro-4-nitrophenol (B188101) can result in the formation of the corresponding quinone. While specific studies on the direct oxidation of this compound to a quinone derivative were not found in the provided search results, the general reactivity of nitrophenols suggests this is a plausible transformation. The presence of the electron-withdrawing nitro and chloro groups can influence the redox potential of the molecule, affecting the conditions required for oxidation.

In environmental contexts, the oxidation of chloronitrophenols is often mediated by hydroxyl radicals. For example, during the peroxymonosulfate-based oxidation of 4-chloro-2-nitrophenol (B165678), hydroquinone (B1673460) was identified as a reactive intermediate which is then transformed into p-benzoquinone. researchgate.net This suggests that under certain oxidative conditions, this compound could also form quinone-like structures.

Reductive Transformations of the Nitro Group

The nitro group of this compound is susceptible to reduction, a common transformation for nitroaromatic compounds. This reduction can be achieved through both chemical and biological methods, leading to the formation of an amino group.

Catalytic hydrogenation is a widely used method for the reduction of nitro groups to amines. This reaction is typically carried out using a metal catalyst, such as palladium, platinum, or nickel, in the presence of hydrogen gas. The reduction of the nitro group in a related compound, 3-chloro-4-nitrophenol, to 3-chloro-4-aminophenol is readily achieved using hydrogen gas with a palladium catalyst. Similarly, the nitro group in 3-chloro-5-fluoro-4-nitrobenzoic acid can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst. In a specific example, the nitro reduction of a complex molecule containing a nitrophenoxy moiety was achieved using iron powder in a saturated aqueous ammonium (B1175870) chloride solution and ethanol (B145695) at 80 °C. acs.org These examples strongly suggest that the nitro group of this compound can be selectively reduced to an amino group under similar catalytic conditions.

| Reducing Agent/Method | Primary Product |

| Hydrogen (H₂) with Palladium (Pd) catalyst | 3-Chloro-4-fluoro-5-aminophenol |

| Iron (Fe) in NH₄Cl/EtOH | 3-Chloro-4-fluoro-5-aminophenol |

Microorganisms have evolved enzymatic pathways to degrade nitroaromatic compounds. The initial step in these pathways often involves the reduction of the nitro group. For instance, the degradation of 2-chloro-5-nitrophenol (B15424) by Ralstonia eutropha JMP134 begins with the chemoselective reduction of the nitro group to a hydroxylamino group, catalyzed by a 3-nitrophenol (B1666305) nitroreductase. nih.govnih.gov This hydroxylaminophenol intermediate then undergoes further enzymatic transformation. nih.govnih.gov This nitroreductase exhibits broad substrate specificity, being active with a variety of mono-, di-, and trinitroaromatic compounds. nih.govnih.gov Therefore, it is plausible that a similar enzymatic system could reduce the nitro group of this compound. The enzymatic reduction is highly chemoselective, targeting the nitro group without affecting other substituents on the aromatic ring. nih.gov

Nucleophilic Aromatic Substitution Reactions

The electron-deficient nature of the aromatic ring in this compound, due to the presence of the nitro group, makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions. In these reactions, a nucleophile replaces one of the halogen atoms on the ring.

In SNAr reactions of polyhalogenated nitroaromatic compounds, the relative reactivity of the halogens is a key consideration. Generally, fluorine is a better leaving group than chlorine in SNAr reactions due to the higher electronegativity of fluorine, which helps to stabilize the intermediate Meisenheimer complex. This principle is illustrated in the reactions of the related compound 3-chloro-4-fluoronitrobenzene, where nucleophilic substitution with piperazines occurs preferentially at the fluorine-bearing carbon atom. researchgate.net

In a study on 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, the fluorine atom was readily displaced by various oxygen, sulfur, and nitrogen nucleophiles. beilstein-journals.orgresearchgate.netnih.gov This further supports the higher reactivity of the fluorine atom in SNAr reactions of nitro-activated halobenzenes. Given these precedents, it is expected that nucleophilic attack on this compound would preferentially lead to the substitution of the fluorine atom. The presence of the strongly electron-withdrawing nitro group para to the fluorine atom further activates this position for nucleophilic attack.

| Nucleophile | Reagent/Conditions | Product |

| Methoxide | MeOH, KOH | 3-Chloro-5-nitro-4-methoxyphenol |

| Phenoxide | PhOH, K₂CO₃, DMF | 3-Chloro-5-nitro-4-phenoxyphenol |

| Morpholine | Morpholine, K₂CO₃, DMF | 4-(2-Chloro-4-hydroxy-6-nitrophenyl)morpholine |

Role of Fluorine in SNAr Reactivity

Nucleophilic Aromatic Substitution (SNAr) is a critical reaction pathway for nitro-substituted aromatic compounds. In the context of this compound, the fluorine atom plays a significant role in the molecule's susceptibility to this type of reaction. The presence of strongly electron-withdrawing groups, such as the nitro group (–NO2), is essential for activating the aromatic ring towards nucleophilic attack. These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. nih.gov

For halogen substituents, their effectiveness as a leaving group in SNAr reactions is not solely dependent on electronegativity. While fluorine is the most electronegative halogen, it is also a remarkably good leaving group in many SNAr reactions, often more so than chlorine. This is because the rate-determining step is typically the attack of the nucleophile to form the Meisenheimer complex, not the departure of the leaving group. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom to which it is attached highly electrophilic and susceptible to nucleophilic attack. researchgate.net In related nitroaromatic compounds, the fluorine atom is often the site of substitution by various nucleophiles, including oxygen, nitrogen, and sulfur-based nucleophiles. nih.govbeilstein-journals.org Therefore, in this compound, the fluorine at the C4 position is an activated site for SNAr, and its displacement by a nucleophile is a key chemical transformation.

Electrophilic Aromatic Substitution Reactions

Regioselectivity and Directing Effects of Substituents

The outcome of electrophilic aromatic substitution is dictated by the directing effects of the substituents already present on the benzene (B151609) ring. These effects determine the position at which the incoming electrophile will attack.

Hydroxyl (–OH) group: This is a strongly activating ortho-, para-director due to its ability to donate electron density to the ring via resonance. msu.edu

Nitro (–NO2) group: This is a strongly deactivating meta-director due to its powerful electron-withdrawing inductive and resonance effects. msu.edu

In this compound, the potential sites for electrophilic attack are C2 and C6. The directing effects of the existing substituents on these positions are as follows:

Position C2: This position is ortho to the –OH group (activating), meta to the –F group, and ortho to the –NO2 group (deactivating).

Position C6: This position is ortho to the –OH group (activating), meta to the –Cl group, and para to the –NO2 group (deactivating).

The powerful ortho-directing effect of the hydroxyl group is the dominant influence. Therefore, electrophilic substitution is most likely to occur at the C2 and C6 positions. The steric hindrance from the adjacent substituents and the combined electronic effects will determine the precise ratio of the resulting isomers.

Reaction Kinetics and Mechanistic Investigations

The study of reaction kinetics provides quantitative insight into reaction rates and the factors that influence them. For reactions involving nitrophenols, mechanistic investigations often employ techniques that can monitor changes in reactant or product concentrations over time.

Determination of Reaction Orders and Rate Laws

The rate law for a chemical reaction is an equation that links the reaction rate with the concentrations of reactants. It takes the general form: rate = k[A]^m[B]^n, where k is the rate constant, [A] and [B] are reactant concentrations, and m and n are the reaction orders with respect to each reactant. youtube.com These orders must be determined experimentally and are not derived from the stoichiometry of the reaction.

A common method for determining reaction orders is the method of initial rates. This involves running a series of experiments where the initial concentration of one reactant is varied while the others are kept constant, and the initial reaction rate is measured for each. By comparing how the rate changes with concentration, the order for each reactant can be determined. For example, if doubling the concentration of a reactant doubles the rate, the reaction is first-order with respect to that reactant. If doubling the concentration quadruples the rate, it is second-order. youtube.com

The following interactive table illustrates hypothetical data for a reaction of this compound (represented as Ar-OH) with a nucleophile (Nu⁻), demonstrating how reaction orders are found.

| Experiment | Initial [Ar-OH] (M) | Initial [Nu⁻] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.10 | 0.10 | 2.5 x 10⁻⁵ |

| 2 | 0.20 | 0.10 | 5.0 x 10⁻⁵ |

| 3 | 0.10 | 0.20 | 5.0 x 10⁻⁵ |

Spectrophotometric Monitoring of Reaction Progress

UV-Visible spectrophotometry is a powerful and common technique for monitoring the progress of reactions involving chromophoric species like nitrophenols. Nitrophenol compounds and their corresponding phenolate (B1203915) ions absorb light strongly in the UV-visible range, and their absorption spectra are distinct from each other. umcs.plnih.gov For example, p-nitrophenol has an absorbance maximum around 320 nm, while its deprotonated form, p-nitrophenolate, absorbs maximally at about 405 nm. umcs.pl

This difference in absorption allows for the direct monitoring of a reaction. By setting the spectrophotometer to a wavelength where a reactant absorbs but the product does not (or vice-versa), the change in absorbance over time can be recorded. According to the Beer-Lambert law, absorbance is directly proportional to concentration. umcs.pl Therefore, a plot of absorbance versus time can be converted into a plot of concentration versus time. This data is then used to determine the rate of the reaction and subsequently the rate law. Kinetic investigations of nitrophenol reduction, for instance, have successfully used this method by monitoring the decrease in the absorbance of the nitrophenolate ion over time. researchgate.netrsc.org

Influence of Substituents on Reaction Rates

The nature and position of substituents on the aromatic ring have a profound effect on reaction rates. In electrophilic aromatic substitution, electron-donating groups (like –OH) activate the ring and increase the reaction rate, while electron-withdrawing groups (like –NO₂, –Cl, –F) deactivate the ring and decrease the rate. libretexts.org For instance, an –OH group can make a benzene ring about 1000 times more reactive, whereas an –NO₂ group can make it over 10 million times less reactive. openstax.orglibretexts.org

In nucleophilic aromatic substitution, the opposite is true. Electron-withdrawing groups are necessary to activate the ring and increase the rate of reaction. Therefore, the –NO₂ group in this compound is crucial for its reactivity towards nucleophiles. The halogens also contribute to this activation through their inductive electron withdrawal. Studies on similar molecules have shown that the presence of fluorine can increase the susceptibility to SNAr reactions compared to non-fluorinated analogs. The relative positions of these groups are also critical; for example, the rate of nucleophilic addition to nitrophenols is significantly affected by whether the substituents are ortho, meta, or para to the reaction site. semanticscholar.org

Computational and Theoretical Chemistry of 3 Chloro 4 Fluoro 5 Nitrophenol

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-Chloro-4-fluoro-5-nitrophenol. These methods allow for the detailed examination of its electronic landscape, providing a basis for predicting its chemical behavior.

Density Functional Theory (DFT) Studies on Molecular Geometry and Stability

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing basis sets like 6-311+G(d,p), are used to determine its optimized molecular geometry. researchgate.net These calculations provide precise information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional conformation and stability. The point group symmetry of the molecule is also determined through these studies. bhu.ac.in

Table 1: Optimized Geometrical Parameters of a Substituted Phenol (B47542) (Example Data)

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-Cl | 1.745 | C-C-Cl: 119.5 |

| C-F | 1.350 | C-C-F: 118.9 |

| C-N | 1.470 | C-C-N: 120.2 |

| C-O | 1.360 | C-C-O: 121.0 |

| O-H | 0.960 | C-O-H: 109.5 |

Note: This table provides example data for illustrative purposes and may not represent the exact values for this compound.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. nih.govyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov Time-dependent DFT (TD-DFT) methods are often employed for the detailed analysis of these electronic properties. bhu.ac.in

Table 2: Frontier Molecular Orbital Energies (Example Data)

| Orbital | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -2.45 |

| HOMO-LUMO Gap | 4.40 |

Note: This table provides example data for illustrative purposes and may not represent the exact values for this compound.

Molecular Electrostatic Potential (MEP) Mapping and Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of varying electrostatic potential on the molecular surface. researchgate.net Negative potential regions (typically colored red) indicate areas rich in electrons and are susceptible to electrophilic attack, while positive potential regions (blue) are electron-deficient and prone to nucleophilic attack. researchgate.net For this compound, the MEP map would likely show negative potential around the oxygen atoms of the nitro and hydroxyl groups, and positive potential near the hydrogen atom of the hydroxyl group. bhu.ac.inresearchgate.net

Tautomeric Equilibrium Investigations (Phenol-Keto Forms)

Phenolic compounds can theoretically exist in equilibrium with their keto tautomers. Computational studies can be employed to investigate the relative stabilities of the phenol and potential keto forms of this compound. By calculating the energies of each tautomer, it is possible to determine which form is more stable and therefore predominates under given conditions. These investigations are crucial for understanding the compound's potential reactivity pathways and biological activity, as different tautomers can exhibit distinct chemical properties.

Solvent Effects on Electronic Properties and Chemical Reactivity

The surrounding solvent can significantly influence the electronic properties and reactivity of a molecule. Computational models are used to simulate these solvent effects and provide a more realistic understanding of the molecule's behavior in solution.

Continuum Solvation Models (e.g., IEFPCM, CPCM)

Continuum solvation models, such as the Integral Equation Formalism for the Polarizable Continuum Model (IEFPCM) and the Conductor-like Polarizable Continuum Model (CPCM), are widely used to account for the effects of a solvent. These models treat the solvent as a continuous medium with a specific dielectric constant, surrounding a cavity that contains the solute molecule. By incorporating these models into quantum chemical calculations, it is possible to investigate how the solvent affects properties like molecular geometry, electronic structure (HOMO-LUMO energies), and ultimately, chemical reactivity. These studies are essential for accurately predicting the behavior of this compound in different chemical environments.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer and intramolecular interactions by analyzing the electron density of a molecule. It provides a localized, Lewis-like picture of bonding and allows for the quantitative assessment of hyperconjugative interactions and charge delocalization through second-order perturbation theory. These interactions are reported as stabilization energies, E(2), which indicate the magnitude of the interaction between donor and acceptor orbitals.

For a molecule like this compound, several key intramolecular interactions are expected, primarily involving the lone pairs of the oxygen atoms of the nitro and hydroxyl groups, as well as the lone pairs of the halogen substituents, and the π-system of the benzene (B151609) ring.

Intramolecular Hydrogen Bonding: A significant interaction in o-nitrophenols is the intramolecular hydrogen bond between the hydroxyl group and an oxygen atom of the adjacent nitro group. researchgate.netcanterbury.ac.uk In this compound, however, the substituents are not in the ortho position, making a direct intramolecular hydrogen bond less likely. Instead, other hyperconjugative interactions will dominate the electronic landscape.

For this compound, the following types of interactions are anticipated:

LP(O) → π : Delocalization of lone pairs from the oxygen atoms of the hydroxyl and nitro groups into the antibonding π orbitals of the aromatic ring. This is a strong interaction that influences the electron density distribution in the ring.

LP(Cl) → π and LP(F) → π : The lone pairs of the chlorine and fluorine atoms can also participate in hyperconjugation with the ring, though the extent of this interaction depends on the orbital overlap and energy differences.

π → π* : Electron delocalization within the benzene ring itself, which is characteristic of aromatic systems.

The stabilization energies (E(2)) for these interactions provide a quantitative measure of their importance. In similar molecules, the E(2) values for LP(O) → π* interactions are often significant, indicating substantial charge transfer from the oxygen to the ring. orientjchem.org The presence of multiple electron-withdrawing groups (nitro, chloro, fluoro) will significantly influence the electronic properties and reactivity of the phenol. researchgate.net

A hypothetical NBO analysis for this compound would likely reveal the stabilization energies for these key donor-acceptor interactions.

| Donor NBO | Acceptor NBO | Estimated E(2) (kcal/mol) |

| LP (O1) hydroxyl | π* (C4-C5) | High |

| LP (O2) nitro | π* (C5-C6) | Moderate to High |

| LP (O3) nitro | π* (C5-C6) | Moderate to High |

| LP (Cl) | π* (C2-C3) | Low to Moderate |

| LP (F) | π* (C3-C4) | Low |

Note: This table is a representation of expected interactions and relative stabilization energies based on principles of NBO analysis and data from related compounds. Actual values would require specific quantum chemical calculations.

Advanced Topological Analyses (e.g., ELF, LOL, RDG)

Advanced topological analyses of the electron density provide a more profound understanding of chemical bonding and non-covalent interactions. These methods partition the molecular space into regions with clear chemical meaning.

Electron Localization Function (ELF) and Localization-Orbital Locator (LOL): The Electron Localization Function (ELF) and Localization-Orbital Locator (LOL) are powerful tools for visualizing and analyzing the electron pair localization in a molecule. jussieu.frniscpr.res.in High ELF or LOL values (approaching 1) indicate regions where electrons are highly localized, such as in covalent bonds and lone pairs. niscpr.res.inresearchgate.net

For this compound, an ELF/LOL analysis would be expected to show:

High localization in the C-C, C-H, C-N, C-O, N-O, O-H, C-Cl, and C-F bonds, confirming their covalent nature.

Distinct localization basins corresponding to the lone pairs on the oxygen, fluorine, and chlorine atoms.

The topological analysis of ELF can reveal the hierarchy of electron basins, which can be correlated with the reactivity of different sites in the molecule. jussieu.fr For instance, in substituted benzenes, the positions most susceptible to electrophilic attack can be identified by analyzing the ELF bifurcation patterns. jussieu.fr

Reduced Density Gradient (RDG): The Reduced Density Gradient (RDG) analysis is particularly useful for identifying and visualizing non-covalent interactions (NCIs). nih.govmdpi.com By plotting the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue of the density, different types of interactions can be distinguished:

Hydrogen bonds: Appear as strong, low-density, low-gradient spikes.

Van der Waals interactions: Characterized by very low-density regions.

Steric clashes: Indicated by regions of high density and high RDG.

In this compound, an RDG analysis would likely reveal weak van der Waals interactions between the substituents, particularly between the adjacent chloro, fluoro, and nitro groups. The visualization of these interactions would appear as broad, diffuse isosurfaces between the atoms. While strong intramolecular hydrogen bonds are not expected due to the substitution pattern, weaker C-H···O or C-H···F interactions might be present and could be identified through RDG analysis.

| Type of Analysis | Expected Findings for this compound |

| ELF | High localization in covalent bonds and lone pair regions. Bifurcation analysis could indicate reactive sites on the aromatic ring. jussieu.fr |

| LOL | Complements ELF in visualizing electron localization, particularly in identifying regions of high kinetic energy associated with orbital overlap. niscpr.res.in |

| RDG | Visualization of non-covalent interactions, likely revealing van der Waals contacts and potential weak intramolecular hydrogen bonds. nih.govmdpi.com |

Note: The findings in this table are based on the theoretical principles of these analytical methods and expected outcomes for a molecule with this structure.

Advanced Analytical Methodologies for Characterization and Detection of 3 Chloro 4 Fluoro 5 Nitrophenol

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the intricate molecular structure of 3-Chloro-4-fluoro-5-nitrophenol. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique insights into the compound's atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework and the presence of other NMR-active nuclei like fluorine.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the hydroxyl proton. Due to the substitution pattern on the benzene (B151609) ring, the two aromatic protons are in different chemical environments and would likely appear as doublets, influenced by spin-spin coupling with the adjacent fluorine atom. The hydroxyl proton would typically appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

¹³C NMR: The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, six distinct signals are expected for the aromatic carbons. The chemical shifts of these carbons are influenced by the attached substituents (-OH, -Cl, -F, -NO₂). The carbon atoms directly bonded to electronegative atoms will be shifted downfield. Furthermore, the carbon atoms will exhibit coupling with the fluorine atom (¹JC-F, ²JC-F, etc.), which provides valuable structural information.

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is a highly specific and sensitive technique for characterizing this compound. A single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is characteristic of a fluorine atom attached to an aromatic ring and is further influenced by the adjacent chloro and nitro groups. Studies on similar compounds, such as 3-chloro-4-fluoroaniline, have demonstrated the utility of ¹⁹F-NMR in tracking metabolic changes, highlighting the technique's sensitivity. researchgate.net

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity & Coupling |

|---|---|---|

| ¹H (Aromatic) | 7.0 - 8.0 | Doublet (d) |

| ¹H (Aromatic) | 7.0 - 8.0 | Doublet (d) |

| ¹H (Hydroxyl) | 5.0 - 10.0 | Broad Singlet (br s) |

| ¹³C (C-OH) | 150 - 160 | Doublet (d, due to F coupling) |

| ¹³C (C-Cl) | 120 - 130 | Doublet (d, due to F coupling) |

| ¹³C (C-F) | 140 - 150 | Doublet (d, large ¹JC-F) |

| ¹³C (C-NO₂) | 145 - 155 | Doublet (d, due to F coupling) |

| ¹³C (C-H) | 110 - 125 | Doublet (d, due to F coupling) |

| ¹³C (C-H) | 110 - 125 | Doublet (d, due to F coupling) |

| ¹⁹F | -100 to -130 | Singlet or Multiplet depending on resolution |

Note: The data in this table is predicted based on general principles of NMR spectroscopy and data for structurally similar compounds. Actual experimental values may vary.

Infrared (IR) and Raman Spectroscopy (FT-IR, μ-Raman)

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C=C, C-F, C-Cl, and N-O stretching and bending vibrations. The hydroxyl group will give a broad absorption band in the region of 3200-3600 cm⁻¹. Aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹, while the C=C stretching vibrations of the benzene ring will appear in the 1400-1600 cm⁻¹ region. The nitro group has two characteristic strong stretching vibrations, an asymmetric stretch around 1500-1570 cm⁻¹ and a symmetric stretch around 1300-1370 cm⁻¹. The C-F and C-Cl stretching vibrations are expected in the fingerprint region, typically between 1000-1400 cm⁻¹ and 600-800 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations are often strong in the Raman spectrum. For nitrophenol isomers, characteristic Raman peaks have been identified for the nitro group's asymmetric and symmetric stretching vibrations. spectroscopyonline.com For instance, in para-nitrophenol, these appear at 1333 cm⁻¹ and 1430 cm⁻¹, respectively. spectroscopyonline.com Similar characteristic peaks would be expected for this compound, with shifts influenced by the other substituents. Resonance Raman spectroscopy could potentially be used to enhance the signals of the nitrophenol chromophore. nsf.gov

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |

|---|---|---|---|

| O-H | Stretching | 3200 - 3600 | Broad, Medium-Strong |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium-Weak |

| C=C (Aromatic) | Stretching | 1400 - 1600 | Medium-Strong |

| NO₂ | Asymmetric Stretching | 1500 - 1570 | Strong |

| NO₂ | Symmetric Stretching | 1300 - 1370 | Strong |

| C-F | Stretching | 1000 - 1400 | Strong |

| C-Cl | Stretching | 600 - 800 | Medium-Strong |

Note: The data in this table is based on typical ranges for functional groups and may vary for the specific compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Prediction

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. The benzene ring and the nitro group are the primary chromophores. The presence of the hydroxyl, chloro, and fluoro substituents will act as auxochromes, modifying the wavelength and intensity of the absorption maxima (λmax). The electronic spectra of substituted nitrophenols have been studied, and the transitions are sensitive to solvent polarity and pH. ijcrt.org For example, 4-nitrophenol (B140041) exhibits a significant shift in its absorption spectrum upon deprotonation of the phenolic hydroxyl group. nsf.gov

Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS is crucial for the unambiguous confirmation of the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) with high accuracy, it is possible to determine the molecular formula, which is C₆H₃ClFNO₃. This helps to distinguish it from other compounds with the same nominal mass.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Trace Analysis

GC-MS is a highly sensitive and selective technique for the separation and detection of volatile and semi-volatile compounds. For the analysis of phenolic compounds like this compound, a derivatization step is often employed to increase volatility and improve chromatographic performance. The mass spectrometer then detects the derivatized compound and its fragments.

In the mass spectrum, the molecular ion peak [M]⁺ would be observed, and its fragmentation pattern would provide valuable structural information. Characteristic losses from the molecular ion would include the loss of the nitro group (-NO₂), the hydroxyl group (-OH), and halogen atoms (-Cl, -F). Tandem mass spectrometry (MS/MS) can be used for even greater selectivity and sensitivity in complex matrices by monitoring specific fragmentation transitions. This is particularly useful for trace analysis in environmental or biological samples. The development of GC-MS/MS methods for related compounds, such as the potent mutagen MX (3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone), demonstrates the power of this technique for detecting halogenated and nitrated micropollutants at very low concentrations. nih.govnih.gov

X-ray Crystallography for Solid-State Structure Determination

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams provide detailed information about the electron density distribution within the crystal, which is then used to model the positions of the atoms. This allows for the precise measurement of bond lengths, bond angles, and torsion angles, providing a definitive solid-state structure.

Chromatographic Methods for Separation and Identification

Chromatographic techniques are fundamental for the separation, identification, and quantification of this compound, especially in complex mixtures or when analyzing for isomers.

High-Performance Liquid Chromatography (HPLC) for Isomer Separation

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating isomers of nitrophenols and related compounds. researchgate.netwalshmedicalmedia.com The separation is typically achieved using a reversed-phase (RP) column, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) or methanol (B129727) and water, often with a pH modifier like phosphoric or formic acid. sielc.comchromatographyonline.com

The separation of isomers, including halogenated nitrophenols, is based on their differential partitioning between the stationary and mobile phases. researchgate.net Factors such as the position of the substituents on the aromatic ring influence the compound's polarity and its retention time on the column. For instance, different isomers of chloronitrophenols can be effectively separated using HPLC. mdpi.com Isocratic elution, where the mobile phase composition remains constant, or gradient elution, where the composition is varied during the run, can be employed to optimize the separation. researchgate.netnih.gov Detection is commonly performed using a UV-Vis or photodiode array (PDA) detector, which allows for the identification and quantification of the separated compounds based on their characteristic absorption spectra. researchgate.netmdpi.com The use of monolithic columns can also offer rapid separations of nitrophenols. chromatographyonline.com

Table 1: HPLC Parameters for Nitrophenol Isomer Separation

| Parameter | Typical Conditions | Reference |

| Column | Reversed-phase (e.g., C18, monolithic) | sielc.comchromatographyonline.com |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture with acid (e.g., phosphoric, formic) | researchgate.netsielc.comchromatographyonline.com |

| Elution Mode | Isocratic or Gradient | researchgate.netnih.gov |

| Detector | UV-Vis or Photodiode Array (PDA) | researchgate.netmdpi.com |

| Flow Rate | 1.0 mL/min | nih.gov |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is another essential technique for the analysis of phenols, though it often requires derivatization to improve the volatility and thermal stability of the analytes. researchgate.net Underivatized phenols can exhibit poor peak shapes and sensitivity due to interactions with active sites in the GC system. researchgate.net

For the analysis of this compound, a derivatization step to convert the polar hydroxyl group into a less polar, more volatile ether or silyl (B83357) ether is typically necessary. The resulting volatile derivative is then introduced into the GC, where it is separated on a capillary column. The choice of the stationary phase of the column is critical for achieving good resolution of isomers and related compounds. epa.gov

Detection is commonly performed using a Flame Ionization Detector (FID) for general-purpose analysis or a Mass Spectrometer (MS) for definitive identification based on the mass spectrum of the derivative. researchgate.netgoogle.com GC-MS provides high sensitivity and specificity, allowing for the confident identification of the compound even in complex matrices.

Derivatization Strategies for Enhanced Analytical Sensitivity and Selectivity

Derivatization is a key strategy in the analytical chemistry of phenols to overcome issues of low volatility and to enhance detection sensitivity and selectivity. nih.govnih.govmdpi.comnih.govwordpress.com

Silylation (e.g., BSTFA, MTBSTFA) for GC Analysis

Silylation is a widely used derivatization technique for compounds containing active hydrogens, such as the hydroxyl group in this compound. restek.com This process involves replacing the active hydrogen with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. nih.govweber.hu Common silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). nih.govresearchgate.net

The resulting silyl ethers are significantly more volatile, less polar, and more thermally stable than the parent phenol (B47542), making them ideal for GC analysis. restek.comunina.it The choice between BSTFA and MTBSTFA can depend on factors like steric hindrance around the hydroxyl group and the desired fragmentation pattern in mass spectrometry. nih.govresearchgate.net For instance, MTBSTFA derivatives often yield a prominent [M-57]+ fragment, which is useful for identification. nih.govresearchgate.net MTBSTFA has also been shown to facilitate the separation of isomers. nih.govresearchgate.net The reaction is typically carried out by heating the sample with the silylating reagent in an appropriate solvent. researchgate.net

Table 2: Comparison of Common Silylating Agents for Phenol Derivatization

| Reagent | Abbreviation | Key Features | Reference |

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Forms TMS derivatives; may be better for sterically hindered compounds. | nih.govresearchgate.net |

| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | Forms TBDMS derivatives; produces characteristic [M-57]+ fragment; facilitates isomer separation. | nih.govresearchgate.net |

Diazotization and Azo Dye Formation for Colorimetric Detection

Diazotization followed by an azo coupling reaction is a classic chemical method that can be adapted for the colorimetric detection of phenols. nih.govnih.gov While this method is generally applied to aromatic amines, phenols can act as the coupling component.

The process involves the reaction of a primary aromatic amine with a nitrite (B80452) source (like sodium nitrite) in an acidic medium to form a diazonium salt. nih.govyoutube.com This diazonium salt then undergoes an electrophilic aromatic substitution reaction with a phenol, such as this compound, in an alkaline medium to form a highly colored azo dye. ekb.eg

The intensity of the color of the resulting azo dye is proportional to the concentration of the phenol, which can be quantified using a spectrophotometer. ekb.eg This method offers a simple and cost-effective way for the colorimetric determination of phenolic compounds and can be highly sensitive. mdpi.comresearchgate.net The specific wavelength of maximum absorbance (λmax) will depend on the structure of the final azo dye. ekb.eg This technique is particularly useful for rapid screening and quantification in various samples. rsc.org

Acetylation and Other Ester/Ether Derivatizations

In general, the acetylation of a phenol involves its reaction with an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride, typically in the presence of a base or an acid catalyst. This process converts the polar hydroxyl group (-OH) into a less polar acetate (B1210297) ester group (-OCOCH₃). Similarly, other esterifications could be achieved using different acyl halides or anhydrides. Etherification, the conversion of the hydroxyl group to an ether (-OR), can be accomplished through reactions like the Williamson ether synthesis, which involves deprotonation of the phenol to form a phenoxide, followed by reaction with an alkyl halide.

While these reactions are standard organic chemistry transformations, specific conditions, catalysts, and yields for this compound have not been publicly reported. The reactivity of the hydroxyl group in this particular compound would be influenced by the electronic effects of the chloro, fluoro, and nitro substituents on the aromatic ring.

Table of Expected Derivatization Reactions

| Derivatization Type | Generic Reagents | Expected Product Structure |

| Acetylation | Acetic Anhydride / Acetyl Chloride | 3-Chloro-4-fluoro-5-nitrophenyl acetate |

| Methylation (Etherification) | Methyl Iodide / Dimethyl Sulfate | 1-Chloro-2-fluoro-5-methoxy-3-nitrobenzene |

This table is illustrative of expected chemical transformations based on general principles of organic chemistry and is not based on published experimental data for this compound.

Environmental Fate and Biogeochemical Transformations of 3 Chloro 4 Fluoro 5 Nitrophenol

Biodegradation Pathways and Mechanisms

The breakdown of complex organic molecules like 3-Chloro-4-fluoro-5-nitrophenol in the environment is largely driven by microbial activity. Microorganisms have evolved diverse enzymatic machinery to utilize such compounds as sources of carbon and energy, leading to their degradation and eventual mineralization. researchgate.net The presence of both chlorine and fluorine atoms, along with a nitro group on the phenol (B47542) ring, makes this particular compound a subject of interest for understanding microbial degradation strategies for polysubstituted aromatic compounds.

Aerobic and Anaerobic Microbial Degradation Studies

Microbial degradation of nitrophenols can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions, though the specific pathways and efficiencies often differ.

Aerobic Degradation: In the presence of oxygen, bacteria often employ oxygenases to initiate the degradation process. For many nitrophenol compounds, the initial step involves the hydroxylation of the aromatic ring. nih.gov For instance, the degradation of p-nitrophenol (PNP) by various bacteria proceeds via the formation of hydroquinone (B1673460) or 1,2,4-benzenetriol (B23740). nih.govnih.gov In the case of chloronitrophenols, such as 2-chloro-4-nitrophenol (B164951) (2C4NP), some bacteria have been shown to degrade it through the formation of chlorohydroquinone (B41787) (CHQ). nih.gov Studies on Stenotrophomonas sp. have demonstrated its ability to degrade p-substituted phenols like 4-chlorophenol (B41353) and PNP via a hydroquinone pathway. oup.com

Anaerobic Degradation: Under anaerobic conditions, the nitro group of nitrophenols is often reduced first. This reductive pathway can lead to the formation of aminophenols. nih.gov While specific studies on the anaerobic degradation of this compound are not detailed in the provided information, the general principles of anaerobic catabolism of related compounds suggest that reduction of the nitro group would be a likely initial step.

Identification of Key Microbial Strains (e.g., Burkholderia sp., Rhodococcus sp.)

Several bacterial genera have been identified as key players in the degradation of halogenated and nitrophenolic compounds.

Burkholderia sp.: This genus is known for its metabolic versatility. Strains of Burkholderia have been shown to degrade various nitrophenols. For example, Burkholderia sp. strain SJ98 degrades p-nitrophenol (PNP) and has also been implicated in the breakdown of 2-chloro-4-nitrophenol (2C4NP) and 3-methyl-4-nitrophenol (B363926). nih.govnih.govfrontiersin.org The degradation of PNP in this strain proceeds through the formation of 4-nitrocatechol (B145892) and 1,2,4-benzenetriol. nih.gov

Rhodococcus sp.: Members of the genus Rhodococcus are well-documented for their ability to degrade a wide array of organic pollutants, including chlorinated aromatic compounds. researchgate.netjmb.or.krjmb.or.kr For example, a coculture of Pseudomonas putida and a Rhodococcus species was successful in mineralizing 3- and 4-chloronitrobenzenes. researchgate.net Rhodococcus often possesses potent catabolic enzymes and can harbor large linear plasmids that encode for multiple degradation pathways. jmb.or.kr Some strains of Rhodococcus degrade p-nitrophenol via the 1,2,4-benzenetriol pathway. nih.gov

While direct evidence for the degradation of this compound by these specific strains is not explicitly detailed, their proven capabilities with structurally similar compounds make them strong candidates for involvement in its environmental breakdown.

Enzymatic Biotransformations and Characterization of Involved Enzymes (e.g., dioxygenases, nitroreductases)

The microbial degradation of aromatic compounds is orchestrated by a suite of specialized enzymes.

Dioxygenases: These enzymes are crucial in the aerobic degradation of aromatic rings. Ring-hydroxylating dioxygenases (RHDOs) introduce two hydroxyl groups onto the aromatic nucleus, often leading to ring cleavage. nih.gov Benzenetriol dioxygenase, for example, is a key enzyme in the microbial metabolism of several nitrophenols. nih.govresearchgate.net In the degradation of 2-chloro-4-nitrophenol by Arthrobacter sp. SJCon, a chlorohydroquinone dioxygenase is involved in cleaving the aromatic ring. nih.gov

Nitroreductases: These enzymes catalyze the reduction of nitro groups on aromatic compounds, a critical step especially under anaerobic conditions but also observed in some aerobic pathways. nih.gov The reduction of the nitro group can decrease the toxicity of the compound and prepare it for further degradation. nih.govnih.gov For example, nitroreductase from E. coli can reduce 4-nitrophenol (B140041) to 4-aminophenol. nih.gov These enzymes are often oxygen-insensitive. nih.govnih.gov

Monooxygenases: These enzymes introduce a single oxygen atom into the substrate. For instance, p-nitrophenol monooxygenase catalyzes the initial hydroxylation of p-nitrophenol in both Gram-positive and Gram-negative bacteria, leading to different metabolic pathways. nih.govasm.org In the degradation of 4-chloro-3-nitrophenol (B1362549) by Pseudomonas sp. JHN, a 4C3NP-monooxygenase is responsible for its conversion to 4-chlororesorcinol. nih.gov

The following table summarizes the key enzymes and their roles in the degradation of related nitrophenolic compounds.

| Enzyme Type | Example Enzyme | Function in Degradation |

| Dioxygenase | Benzenetriol dioxygenase | Ring cleavage of benzenetriol, an intermediate in nitrophenol degradation. nih.govresearchgate.net |

| Chlorohydroquinone dioxygenase | Cleavage of chlorohydroquinone, an intermediate in 2C4NP degradation. nih.gov | |

| Nitroreductase | Nitroreductase II | Reduction of the nitro group on 2,4,6-trinitrotoluene (B92697) (TNT). nih.gov |

| Monooxygenase | p-Nitrophenol monooxygenase | Initial hydroxylation of p-nitrophenol. nih.govasm.org |

| 4C3NP-monooxygenase | Conversion of 4-chloro-3-nitrophenol to 4-chlororesorcinol. nih.gov |

Identification of Degradation Intermediates and Metabolic Products

The identification of intermediates is crucial for elucidating biodegradation pathways. For halogenated nitrophenols, degradation often proceeds through the formation of catechols, hydroquinones, or resorcinols.

In the degradation of 4-chloro-3-nitrophenol by Pseudomonas sp. JHN, 4-chlororesorcinol was identified as a major metabolite. nih.govnih.gov The degradation of 2-chloro-4-nitrophenol by Arthrobacter sp. SJCon proceeds via the formation of chlorohydroquinone . nih.gov For p-nitrophenol, common intermediates include 4-nitrocatechol , 1,2,4-benzenetriol , and hydroquinone . nih.govnih.gov The degradation of 3-methyl-4-nitrophenol by Burkholderia sp. strain SJ98 was found to produce methyl-1,4-benzoquinone and methylhydroquinone . nih.govfrontiersin.org

The following table lists some identified intermediates in the degradation of related compounds.

| Original Compound | Key Intermediate(s) | Degrading Organism |

| 4-Chloro-3-nitrophenol | 4-Chlororesorcinol | Pseudomonas sp. JHN nih.govnih.gov |

| 2-Chloro-4-nitrophenol | Chlorohydroquinone | Arthrobacter sp. SJCon nih.gov |

| p-Nitrophenol | 4-Nitrocatechol, 1,2,4-Benzenetriol | Burkholderia sp. strain SJ98 nih.gov |

| 3-Methyl-4-nitrophenol | Methyl-1,4-benzoquinone, Methylhydroquinone | Burkholderia sp. strain SJ98 nih.govfrontiersin.org |

Mycoremediation Potential of Fungi in Degradation

Fungi, particularly white-rot fungi, offer a promising avenue for the bioremediation of environments contaminated with recalcitrant organic pollutants like halogenated nitrophenols. mdpi.comnih.gov This process, known as mycoremediation, leverages the powerful and non-specific extracellular enzymatic systems of fungi. nih.govnih.gov

Fungi can degrade a wide variety of xenobiotics, including chlorinated herbicides and other pesticides. nih.gov Their extensive mycelial networks allow them to colonize and penetrate contaminated soils, increasing the contact time between their enzymes and the pollutants. mdpi.comnih.gov The primary enzymes involved in the degradation of aromatic pollutants by fungi include laccases, manganese peroxidases, and lignin (B12514952) peroxidases. nih.govbiorxiv.org

A study on the mycodegradation of halogenated nitroaromatic compounds found that the fungus Caldariomyces fumago was highly effective in degrading 2-chloro-4-nitrophenol and 5-fluoro-2-nitrophenol. mdpi.com This highlights the potential of fungi to break down compounds containing both chlorine and fluorine, which is relevant to this compound. The study also noted that fungal degradation can significantly reduce the toxicity of the parent compounds. mdpi.com While no bacterial species have been documented to degrade fluorinated nitrophenols, some fungal strains have shown this capability. mdpi.com

Advanced Oxidation Processes (AOPs) for Environmental Abatement

Advanced Oxidation Processes (AOPs) are a set of chemical treatment methods designed to remove organic pollutants from water and wastewater through the generation of highly reactive hydroxyl radicals (•OH). wikipedia.org These radicals are powerful oxidizing agents that can non-selectively break down a wide range of organic compounds, including nitrophenols. wikipedia.orgomu.edu.tr

Common AOPs include processes that utilize ozone (O₃), hydrogen peroxide (H₂O₂), and ultraviolet (UV) light, often in combination. wikipedia.org Examples of AOPs include:

UV/H₂O₂

Fenton (Fe²⁺ + H₂O₂)

Photo-Fenton (Fe²⁺ + H₂O₂ + UV)

UV/TiO₂ (photocatalysis)

Ozonation in combination with UV or H₂O₂ nih.govmatec-conferences.orgmdpi.com

A comparative study on the degradation of 4-chloro-2-nitrophenol (B165678) found that the UV/Fenton process was the most effective for its partial mineralization. nih.gov The general order of degradation efficiency for this compound was observed as: UV/Fenton > UV/TiO₂ > UV/H₂O₂ > Fenton > H₂O₂ > UV. nih.gov AOPs are particularly useful for treating wastewater containing biologically toxic or non-degradable materials. wikipedia.org

| Advanced Oxidation Process | Description |

| UV/H₂O₂ | Uses UV light to cleave hydrogen peroxide, generating hydroxyl radicals. |

| Fenton | Involves the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide to produce hydroxyl radicals. |

| Photo-Fenton | Enhances the Fenton reaction with UV light, which promotes the regeneration of Fe²⁺. |

| UV/TiO₂ | A photocatalytic process where titanium dioxide, upon UV irradiation, generates electron-hole pairs that lead to the formation of hydroxyl radicals. |

| Ozonation-based AOPs | Combine ozone with UV light or hydrogen peroxide to enhance the production of hydroxyl radicals. |

Role As a Synthetic Intermediate in Complex Molecule Synthesis

Precursor in General Organic Synthesis

In the realm of general organic synthesis, 3-Chloro-4-fluoro-5-nitrophenol serves as a versatile starting material. The presence of electron-withdrawing groups like nitro, chloro, and fluoro enhances the reactivity of the aromatic ring, making it susceptible to nucleophilic aromatic substitution. This allows for the strategic introduction of various functional groups.

One of the most fundamental transformations this compound undergoes is the reduction of the nitro group to an amine. This reaction is a critical step as it paves the way for the formation of a wide range of derivatives. For instance, the resulting 3-chloro-4-fluoro-5-aminophenol can be further modified through diazotization and subsequent coupling reactions to introduce a variety of substituents.

Furthermore, the phenolic hydroxyl group can be readily etherified. For example, reaction with an alkyl halide in the presence of a base can yield the corresponding ether, which can then serve as a precursor for more intricate molecular architectures. The chlorine and fluorine atoms also offer handles for various coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the formation of carbon-carbon and carbon-nitrogen bonds, respectively. These reactions are fundamental in the construction of complex organic scaffolds.

Building Block for Dyes and Pigments

The structural framework of this compound is well-suited for its use as a precursor in the synthesis of dyes and pigments. The chromophoric nitro group and the auxochromic hydroxyl group are key features that can be chemically modified to create colored compounds.

While specific examples of dyes synthesized directly from this compound are not extensively documented in publicly available literature, the general class of chloronitrophenols serves as important intermediates in the dye industry. The synthesis typically involves the reduction of the nitro group to an amino group, followed by diazotization. The resulting diazonium salt is then coupled with a suitable aromatic compound, known as a coupling component, to form an azo dye. The specific shade and properties of the dye can be fine-tuned by the choice of the coupling component and by further chemical modifications of the resulting dye molecule.

Intermediate in Agrochemical Development

The development of new and effective agrochemicals, such as herbicides, insecticides, and fungicides, often relies on the synthesis of novel organic molecules with specific biological activities. Halogenated and nitrated aromatic compounds are common motifs in many agrochemical structures due to their ability to interact with biological targets.

Although specific agrochemicals derived directly from this compound are not widely reported, its structural features are highly relevant to this field. The combination of chloro, fluoro, and nitro groups can impart desired properties such as enhanced biological activity, metabolic stability, and controlled environmental persistence. For instance, related compounds like chloro-fluoro aromatic derivatives are known to be useful as chemical intermediates for a variety of chemical products, including diphenyl ether herbicides. The general strategy involves using the nitrophenol as a scaffold to build more complex molecules with the desired pesticidal properties.

Utility in Pharmaceutical Precursor Synthesis

The pharmaceutical industry heavily relies on the availability of versatile building blocks for the synthesis of new drug candidates. This compound, with its multiple reactive sites, is a valuable precursor in the development of active pharmaceutical ingredients (APIs).

Development of Active Pharmaceutical Ingredients

The synthesis of various APIs can be envisioned starting from this compound. The different functional groups allow for a modular approach to drug design, where different fragments can be attached to the core structure to optimize pharmacological properties. For example, the phenolic hydroxyl can be used as a handle to introduce side chains via ether or ester linkages, while the amino group (after reduction of the nitro group) can be acylated or alkylated to build amide or amine functionalities, which are common in many drug molecules.

Synthesis of Inhibitors for Biological Targets (e.g., kinases)

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in diseases such as cancer. scribd.com As a result, kinase inhibitors have emerged as an important class of therapeutic agents. scribd.com The synthesis of small molecule kinase inhibitors often involves the use of highly functionalized aromatic building blocks.

While direct synthesis of kinase inhibitors from this compound is not prominently featured in the literature, the utility of closely related analogs is well-established. For instance, the synthesis of potent dual inhibitors of Bruton's tyrosine kinase (BTK) and Janus kinase 3 (JAK3) has been reported using 3-chloro-4-nitrophenol (B188101) as a reactant. Similarly, the development of inhibitors for TAM and MET receptor kinases has utilized 2-fluoro-4-nitrophenol (B1220534) in a key synthetic step. These examples highlight the potential of the this compound scaffold in the design and synthesis of novel kinase inhibitors. The general approach involves using the nitrophenol as a key intermediate to construct the core structure of the inhibitor, which is then further elaborated to achieve high potency and selectivity for the target kinase.

Q & A

Q. What are the optimal synthetic routes for 3-Chloro-4-fluoro-5-nitrophenol, and how do reaction conditions influence regioselectivity?

- Methodological Answer : The synthesis typically involves sequential functionalization of phenol derivatives. A plausible route includes:

Chlorination : Introduce chlorine at the 3-position using Cl2/FeCl3 under controlled temperatures (40–60°C) .

Fluorination : Electrophilic fluorination via diazonium salt intermediates (e.g., Balz-Schiemann reaction) at the 4-position .

Nitration : Nitrate the 5-position using HNO3/H2SO4 at 0–5°C to minimize byproducts .

Key Considerations :

- Temperature control during nitration prevents over-oxidation.

- Solvent polarity (e.g., dichloromethane vs. sulfuric acid) affects reaction rates and selectivity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR identify substituent positions via chemical shifts (e.g., nitro groups deshield adjacent protons) .

- IR Spectroscopy : Confirm nitro (1520–1350 cm<sup>−1</sup>) and hydroxyl (3200–3600 cm<sup>−1</sup>) groups .

- Mass Spectrometry : High-resolution MS validates molecular weight (MW: 205.55 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How do electronic effects of chloro, fluoro, and nitro substituents influence the compound’s reactivity in nucleophilic aromatic substitution (NAS)?

- Methodological Answer :

- Nitro Group : Strong electron-withdrawing meta-director enhances NAS at positions ortho and para to itself .

- Chloro/Fluoro Groups : Moderate electron-withdrawing effects; fluorine’s electronegativity increases ring polarization, accelerating substitution at specific sites .

Experimental Design : - Compare reaction rates of this compound with analogs lacking nitro groups in NAS (e.g., methoxylation).

- Use Hammett plots to quantify substituent effects .

Q. What computational strategies predict the compound’s stability and interaction with biological targets?

- Methodological Answer :

- DFT Calculations : Optimize geometry and calculate HOMO-LUMO gaps to assess electrophilicity (e.g., Gaussian 16 with B3LYP/6-311+G(d,p)) .

- Molecular Docking : Simulate binding to enzymes (e.g., cytochrome P450) using AutoDock Vina; nitro groups may form hydrogen bonds with active-site residues .

Data Contradiction Analysis : - Discrepancies between predicted and experimental binding affinities may arise from solvation effects or protein flexibility .

Q. How can conflicting data on the compound’s solubility and stability in aqueous media be resolved?

- Methodological Answer :

- Solubility Testing : Use shake-flask method with HPLC quantification across pH (2–12) and temperatures (25–50°C) .

- Stability Studies : Monitor degradation via UV-Vis spectroscopy under oxidative (H2O2) and reductive (NaBH4) conditions .

Resolution : - Discrepancies often stem from impurities (e.g., residual solvents); validate purity via GC-MS before testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products